Spectroscopic Characterization of 2,5-Dichloro-3-methylpyrazine: A Technical Brief
Spectroscopic Characterization of 2,5-Dichloro-3-methylpyrazine: A Technical Brief
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Spectroscopic Data (NMR, IR, MS) of 2,5-Dichloro-3-methylpyrazine
Introduction: The Role of Spectroscopic Analysis in Molecular Characterization
In the realm of chemical research and pharmaceutical development, the unambiguous structural elucidation of a molecule is a cornerstone of scientific rigor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed view into the molecular architecture of a compound. This technical guide is intended to provide a comprehensive overview of the expected spectroscopic data for 2,5-Dichloro-3-methylpyrazine, a substituted pyrazine of interest in various chemical and pharmaceutical applications.
A Note on Data Availability: Following a comprehensive search of available scientific literature and spectral databases, it has been determined that experimentally-derived and published spectroscopic data for 2,5-Dichloro-3-methylpyrazine (CAS No: 107378-41-6) is not readily accessible. The following sections will, therefore, focus on the theoretical and predicted spectroscopic characteristics of this molecule, based on the known effects of its constituent functional groups and the general spectroscopic behavior of related pyrazine derivatives. This approach is intended to provide a foundational understanding for researchers who may be synthesizing or analyzing this compound.
Molecular Structure and its Spectroscopic Implications
The structure of 2,5-Dichloro-3-methylpyrazine (C₅H₄Cl₂N₂) consists of a central pyrazine ring, which is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with two chlorine atoms at positions 2 and 5, and a methyl group at position 3. The presence of these specific substituents will govern the molecule's interaction with electromagnetic radiation and its fragmentation patterns, thus defining its unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,5-Dichloro-3-methylpyrazine, we would be interested in both ¹H and ¹³C NMR data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals:
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Aromatic Proton (H-6): A singlet in the aromatic region (typically δ 8.0-8.5 ppm). The downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the pyrazine ring.
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Methyl Protons (-CH₃): A singlet in the upfield region (typically δ 2.5-3.0 ppm). The chemical shift will be influenced by the adjacent pyrazine ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five carbon atoms in the molecule, which are in different chemical environments. The expected chemical shift ranges are influenced by the electronegativity of the adjacent atoms (N, Cl) and the aromatic nature of the pyrazine ring.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C-2 (C-Cl) | 150 - 155 | Attached to electronegative Cl and N atoms. |
| C-3 (C-CH₃) | 145 - 150 | Attached to a methyl group and adjacent to two N atoms. |
| C-5 (C-Cl) | 150 - 155 | Attached to electronegative Cl and N atoms. |
| C-6 (C-H) | 140 - 145 | Aromatic C-H. |
| -CH₃ | 20 - 25 | Typical range for a methyl group on an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 2,5-Dichloro-3-methylpyrazine, the following general protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 2,5-Dichloro-3-methylpyrazine is expected to show characteristic absorption bands for the aromatic ring and the C-Cl bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| Aromatic C=N and C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Experimental Protocol for IR Data Acquisition
A standard method for obtaining an IR spectrum of a solid sample is as follows:
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Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample with minimal preparation.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,5-Dichloro-3-methylpyrazine (162.00 g/mol for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N). A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to be in a ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.
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Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of a chlorine atom or the entire substituent group. Expected fragment ions could include [M-Cl]⁺ and further fragmentation of the pyrazine ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
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Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and would likely produce a clear fragmentation pattern.
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Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
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Data Acquisition: The sample is introduced into the mass spectrometer (often via a direct insertion probe or gas chromatography inlet), ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.
Visualization of Spectroscopic Relationships
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2,5-Dichloro-3-methylpyrazine.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Conclusion
While specific experimental data for 2,5-Dichloro-3-methylpyrazine is not currently available in the public domain, this guide provides a robust theoretical framework for its spectroscopic characterization. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. The acquisition and publication of experimental data for 2,5-Dichloro-3-methylpyrazine would be a valuable contribution to the scientific community.
References
Due to the lack of specific experimental data for 2,5-Dichloro-3-methylpyrazine in the search results, no direct citations for its spectra can be provided. The information presented is based on general principles of spectroscopic interpretation, for which numerous standard textbooks and reference materials are available. For general spectroscopic principles, the following are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
